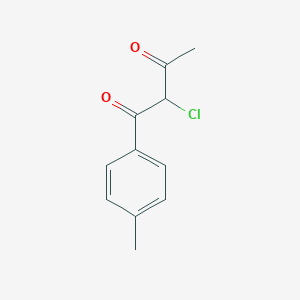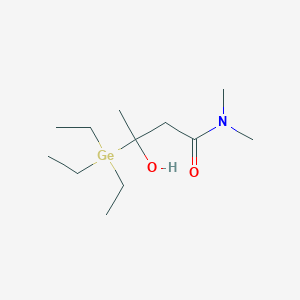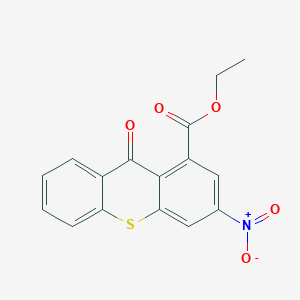![molecular formula C9H8N2O2S B14423572 5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one CAS No. 83820-21-7](/img/structure/B14423572.png)
5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction proceeds through the formation of thiohydrazonate, which undergoes intermolecular cyclization to yield the desired thiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
作用機序
The mechanism of action of 5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit the aggregation factor of human platelets, urokinase, and poly(ADP-ribose) polymerase-1 . Additionally, it can act as an estrogen receptor ligand and neuropeptide . The exact molecular pathways depend on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrano[2,3-d]thiazoles: Known for their drug development applications against obesity, hyperlipidemia, and atherosclerotic diseases.
Thiazoloquinazolines: These compounds have significant antifungal and antioxidant activities.
Uniqueness
5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one is unique due to its specific acetyl and methyl substitutions, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
特性
| 83820-21-7 | |
分子式 |
C9H8N2O2S |
分子量 |
208.24 g/mol |
IUPAC名 |
5-acetyl-3-methyl-7H-[1,2]thiazolo[5,4-b]pyridin-4-one |
InChI |
InChI=1S/C9H8N2O2S/c1-4-7-8(13)6(5(2)12)3-10-9(7)14-11-4/h3H,1-2H3,(H,10,13) |
InChIキー |
TTYZAOZTYIHOJP-UHFFFAOYSA-N |
正規SMILES |
CC1=NSC2=C1C(=O)C(=CN2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/no-structure.png)

![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)

![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)


